3-Azido-2,3'-bithiophene
Description
Structure
3D Structure
Properties
CAS No. |
82080-31-7 |
|---|---|
Molecular Formula |
C8H5N3S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
3-azido-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5N3S2/c9-11-10-7-2-4-13-8(7)6-1-3-12-5-6/h1-5H |
InChI Key |
VVMFUZOKVCUXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(C=CS2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azido 2,3 Bithiophene and Analogous Azidobithiophene Systems
Precursor Functionalization and Bithiophene Backbone Derivatization
The creation of a suitable bithiophene precursor, typically a halogenated derivative, is the foundational step for introducing an azide (B81097) moiety. The specific connectivity of the thiophene (B33073) rings and the position of the halogen are crucial for directing the subsequent azidation reaction.
One established route to a key precursor, 3-bromo-2,2′-bithiophene, begins with the bromination of 3-bromothiophene (B43185) to yield 2,3-dibromothiophene. wiley.com This dibrominated intermediate then undergoes a Kumada cross-coupling reaction with a Grignard reagent, such as 2-thienylmagnesium bromide, to form the desired 3-bromo-2,2′-bithiophene backbone. wiley.com This multi-step process allows for the precise construction of the required bithiophene skeleton with a halogen handle at the 3-position, ready for substitution.
Alternative strategies for synthesizing the bithiophene core include the Fiesselmann thiophene synthesis, which provides a versatile method for producing various substituted 2,2′-bithiophene carboxylic acids and esters. acs.org Direct functionalization of the pre-formed 2,2'-bithiophene (B32781) ring system is also a common strategy. For instance, 5-iodo-2,2'-bithiophene can be prepared by first lithiating 2,2'-bithiophene and then quenching the resulting organolithium species with iodine. mdpi.com This approach directly installs a halogen at the 5-position of the bithiophene.
Regioselective Azide Introduction Strategies
The introduction of the azide group onto the bithiophene core requires carefully controlled, regioselective methods. The choice of strategy often depends on the stability of the intermediates and the desired final product.
A powerful and widely used method for the synthesis of heteroaryl azides is the "azido transfer" protocol, which relies on the initial formation of a highly reactive organolithium intermediate. researchgate.net This process typically involves a lithium-halogen exchange reaction, where a bromo- or iodo-bithiophene precursor is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. researchgate.netacs.org The resulting lithiated bithiophene is then reacted in situ with an azide-donating electrophile, most commonly tosyl azide (TsN₃), to yield the target azidobithiophene. wiley.comresearchgate.net
This methodology has been successfully applied to synthesize a variety of azidobithiophene isomers with good yields. The reaction of the corresponding lithium-bromothienyls with tosyl azide has been shown to produce several stable azidobithienyl compounds. researchgate.net The efficiency of this transformation highlights it as a convenient route for the direct conversion of lithiated heteroaryls into their amino-heteroaryl counterparts, as the azide can be easily reduced. researchgate.net
| Compound | Yield |
|---|---|
| 3-Azido-2,3'-bithienyl | 73% |
| 3-Azido-2,2'-bithienyl | 72% |
| 4-Azido-3,2'-bithienyl | 75% |
| 4-Azido-3,3'-bithienyl | 77% |
| 2-Azido-3,3'-bithienyl | 41% |
| 2-Azido-3,2'-bithienyl | 33% |
The extension of lithium-halogen exchange to polymeric systems has also been demonstrated. Near-quantitative lithium-bromine exchange has been achieved on poly(3-hexylthiophene) (P3HT) backbones, with the resulting polyanion being readily functionalized with an azide group. acs.org
To circumvent the handling of potentially unstable organic azides, methods have been developed where the azide is generated in situ from a stable halide precursor and immediately consumed in a subsequent reaction. d-nb.info This one-pot, multi-component approach is particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form triazole-linked co-oligomers. d-nb.inforesearchgate.netnih.gov
In a typical procedure, a halogenated thiophene or bithiophene (e.g., 5-iodo-2,2'-bithiophene) is reacted with a terminal alkyne (e.g., 5-ethynyl-2,2'-bithiophene) in the presence of sodium azide and a copper(I) catalyst. d-nb.info The reaction is believed to proceed via the in situ formation of the azidobithiophene, which is then immediately trapped by the copper acetylide in the catalytic cycle to form a 1,4-disubstituted 1,2,3-triazole. This strategy avoids the isolation of the azide intermediate and often proceeds in good to excellent yields under mild conditions. d-nb.info Key components for a successful transformation include a copper(I) source, a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state, and a ligand such as N,N'-dimethylethylenediamine (DMEDA). d-nb.info
| Halide Precursor | Alkyne Precursor | Catalyst System | Solvent | Temperature | Product Yield |
|---|---|---|---|---|---|
| 2-Iodothiophene | 2-Ethynylthiophene | CuI, Sodium Ascorbate, DMEDA | Ethanol/Water | 50 °C | Not specified |
| 5-Iodo-2,2'-bithiophene | 5-Ethynyl-2,2'-bithiophene | CuI, Sodium Ascorbate, DMEDA | THF (for extraction) | Not specified | 33% |
The in situ generation of 5-azido-2,2'-bithiophene has also been noted as part of a synthetic strategy starting from the corresponding 5-lithio-2,2'-bithiophene. mdpi.com These methods underscore a modern approach in synthetic chemistry, enhancing safety and efficiency by combining multiple reaction steps into a single operation.
Chemical Reactivity and Mechanistic Pathways of 3 Azido 2,3 Bithiophene
Cycloaddition Chemistry
The azide (B81097) functional group in 3-azido-2,3'-bithiophene is a versatile handle for a variety of cycloaddition reactions, enabling the synthesis of novel heterocyclic systems. These reactions are crucial for creating complex molecules with potential applications in materials science and medicinal chemistry.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are a cornerstone of the reactivity of this compound. This class of reactions involves the [3+2] cycloaddition of the azide 1,3-dipole with a variety of dipolarophiles, most notably alkynes and alkenes, to form five-membered heterocyclic rings. nih.govacs.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. longdom.orgnih.gov This reaction, often referred to as a "click" reaction, is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. longdom.orgbeilstein-journals.org In the context of this compound, CuAAC provides a straightforward route to novel triazole-bithiophene hybrids.
The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). mdpi.comnih.gov The presence of a ligand, such as a tris(triazolyl)amine, can stabilize the Cu(I) oxidation state and improve reaction efficiency. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the triazole product. nih.gov
For instance, the reaction of this compound with a terminal alkyne in the presence of a Cu(I) catalyst would be expected to produce the corresponding 1-(2,3'-bithiophen-3-yl)-4-substituted-1H-1,2,3-triazole. This reaction has been successfully applied to various bithiophene derivatives, highlighting its utility in synthesizing complex heterocyclic systems. mdpi.comnih.gov
Table 1: Examples of CuAAC Reactions with Thiophene (B33073) Derivatives
| Azide | Alkyne | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2-Iodothiophene (in situ azide formation) | 2-Ethynylthiophene | CuSO₄·5H₂O, Sodium Ascorbate, DMEDA | 1,4-Di(thien-2-yl)-1H-1,2,3-triazole | nih.gov |
| 5-Iodo-2,2'-bithiophene (in situ azide formation) | 5-Ethynyl-2,2'-bithiophene | CuI, Sodium Ascorbate, DMEDA | 1,4-Di(2,2'-bithien-5-yl)-1H-1,2,3-triazole | nih.gov |
Note: DMEDA is N,N'-dimethylethylenediamine.
While CuAAC exclusively yields 1,4-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the isomeric 1,5-disubstituted 1,2,3-triazoles. longdom.orgorganic-chemistry.orgacs.org This complementary regioselectivity is a significant advantage, allowing for the synthesis of a wider range of triazole derivatives. acs.org Ruthenium complexes such as [CpRuCl(PPh₃)₂] and CpRuCl(COD) are effective catalysts for this transformation. organic-chemistry.orgnih.gov The RuAAC reaction is proposed to proceed through an oxidative coupling mechanism, forming a ruthenacycle intermediate that then undergoes reductive elimination to give the triazole product. organic-chemistry.orgnih.gov This pathway contrasts with the stepwise mechanism of CuAAC. researchgate.net
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative for the formation of triazoles. nih.govnih.gov This reaction utilizes strained cyclooctynes, which react readily with azides at room temperature without the need for a metal catalyst. nih.gov The high reactivity is driven by the release of ring strain in the cyclooctyne (B158145). rsc.orgchemrxiv.org SPAAC is particularly valuable for biological applications where the toxicity of copper catalysts is a concern. nih.gov The reaction of this compound with a strained cyclooctyne would be expected to proceed smoothly to afford the corresponding triazole product. The rate of SPAAC can be influenced by secondary interactions within the reactants. rsc.orgchemrxiv.org
Table 2: Comparison of Azide-Alkyne Cycloaddition Methods
| Method | Catalyst | Regioselectivity | Key Features | References |
|---|---|---|---|---|
| CuAAC | Copper(I) | 1,4-disubstituted | "Click" reaction, mild conditions, high yield. | longdom.orgnih.gov |
| RuAAC | Ruthenium(II) | 1,5-disubstituted | Complements CuAAC, tolerates internal alkynes. | organic-chemistry.orgacs.org |
High-pressure conditions can significantly influence the outcome of cycloaddition reactions, often leading to products that are not accessible under thermal conditions. acs.orgnih.gov Applying high pressure (in the kbar range) can accelerate reaction rates and improve yields, particularly for sterically hindered or less reactive substrates. acs.org
In the context of 1,3-dipolar cycloadditions of azides, high pressure has been shown to promote the reaction with both alkenes and alkynes. mdpi.com While there are limited reports specifically on the high-pressure cycloaddition of this compound, studies on related heteroaryl azides suggest this would be a viable method for synthesizing novel triazoline and triazole derivatives. mdpi.com For example, high-pressure mediated cycloaddition of an azide to an alkyne can lead to the formation of a triazole with full regioselectivity. mdpi.com
The use of high pressure can be particularly advantageous for cycloadditions involving moderately reactive dipolarophiles. acs.org It allows the reaction to proceed under milder temperature conditions, which can be beneficial for thermally sensitive substrates. acs.org
The 1,3-dipolar cycloaddition of azides to alkenes leads to the formation of triazoline intermediates. rsc.org These triazolines can be stable and isolable compounds, or they can be transient species that undergo further reactions. rsc.org For example, the reaction of 2-azidobenzo[b]thiophene with various alkenes at room temperature yields triazoline adducts. rsc.org These triazolines can then, in some cases, extrude nitrogen to form aziridines. rsc.org
The formation of aziridines from azides and alkenes can also be catalyzed by metal complexes. organic-chemistry.org However, the thermal reaction often proceeds via a triazoline intermediate. rsc.org The stability of the triazoline and the propensity for nitrogen extrusion depend on the specific substituents on both the azide and the alkene. In some cases, the triazoline can undergo rearrangement or elimination instead of forming an aziridine. rsc.org For instance, reaction with an enamine can lead to a triazole via elimination of the amine from the initially formed triazoline. rsc.org
Thermal and Photochemical Decomposition Pathways
Azides are known for their thermal and photochemical lability, often decomposing with the extrusion of dinitrogen to form highly reactive nitrene intermediates. The decomposition pathways of this compound are expected to be influenced by the presence of the bithiophene moiety.
Studies on related azidobenzo[b]thiophenes have shown that thermal decomposition can lead to a variety of products depending on the reaction conditions and the presence of other reagents. rsc.orgresearchgate.net For example, thermolysis of 3-azidobenzo[b]thiophene-2-carbaldehyde derivatives in refluxing toluene (B28343) can lead to the formation of fused pyrrole (B145914) products through an intramolecular cyclization pathway. rsc.orgresearchgate.net This suggests that a nitrene intermediate, if formed, can react intramolecularly with a substituent on the thiophene ring.
In the absence of suitable trapping agents or intramolecular reaction partners, the nitrene generated from the decomposition of an aryl azide can lead to the formation of azepines or undergo coupling reactions to form azo compounds. The specific decomposition products of this compound have not been extensively detailed in the provided search results, but the behavior of analogous compounds suggests that both intramolecular cyclization and intermolecular reactions are possible pathways. rsc.orgresearchgate.netresearchgate.net
Photochemical decomposition can offer an alternative method for generating the nitrene intermediate under milder conditions than thermolysis. acs.org The photolysis of azido (B1232118) complexes of ruthenium(III), for instance, has been studied, indicating that light can induce the decomposition of the azide ligand. acs.org It is plausible that UV irradiation of this compound would lead to the formation of the corresponding nitrene and subsequent reaction products.
Nitrene Intermediate Generation and Characterization
The thermal or photochemical decomposition of aryl azides is a well-established method for generating highly reactive nitrene intermediates. mathewsopenaccess.com In the case of this compound, the expulsion of a molecule of dinitrogen (N₂) upon heating or irradiation leads to the formation of the corresponding 3-(2,3'-bithienyl)nitrene. researchgate.net This process is a key step that initiates the majority of the compound's subsequent reactivity.
The general transformation can be represented as: R-N₃ + Δ or hν → R-N: + N₂
For heteroaromatic azides, this thermal decomposition typically occurs under controlled conditions, and the resulting nitrene can lead to a diverse range of products depending on the reaction environment and substrate structure. mathewsopenaccess.com While direct spectroscopic characterization of the 3-(2,3'-bithienyl)nitrene is not extensively documented, its existence is inferred from the products of thermolysis and photolysis reactions, which are characteristic of nitrene-mediated processes. rsc.orgrsc.orgresearchgate.net Studies on analogous compounds, such as 3-azido-2-phenylthiophene, show that the generated nitrene can undergo intramolecular cyclization. vu.lt The photolysis of other azido-thiophenes has been investigated, revealing complex reaction pathways that are initiated by the formation of the singlet nitrene, which can then undergo intersystem crossing to the triplet state or react directly. nih.govrsc.org
Mechanistic Studies of Ring-Cleavage and Fragmentation
One of the most fascinating aspects of thienyl nitrene chemistry is the propensity for the thiophene ring to undergo cleavage and fragmentation. For nitrenes positioned at the β-position (C-3) of the thiophene ring, such as the one derived from this compound, unique fragmentation pathways have been observed in related systems.
A key study on a closely related compound, ethyl 2-azido-3-(3-azido-2-thienyl)propenoate, demonstrated that mild thermal decomposition leads to the cleavage of the 3-azidothiophene (B14471417) ring. rsc.org This process results in the novel extrusion of an acetylene (B1199291) molecule and the formation of a substituted isothiazole. rsc.orgrsc.org This specific fragmentation is a rare event for a five-membered heteroaromatic β-nitrene. rsc.org
A proposed mechanism for this type of ring cleavage involves the following steps:
Nitrene Formation : Thermal decomposition of the azido group generates the reactive thienyl nitrene.
Nitrene-Sulfur Interaction : The electron-deficient nitrene coordinates with the lone pair of the thiophene's sulfur atom.
Ring Fragmentation : This interaction facilitates the cleavage of the fragile thiophene ring, leading to the extrusion of a stable small molecule like acetylene. rsc.org
It has been noted that the presence of a vinyl azide group is crucial for this specific cleavage pathway to occur. rsc.org In the absence of such activating groups, the reactivity of the thienyl nitrene may be dominated by other pathways, such as cyclization or dimerization. vu.lt
Mass spectral analysis of related bithiophene structures also provides insight into fragmentation patterns, where cleavage of bonds adjacent to the thiophene rings is a common pathway. nih.gov
Table 1: Fragmentation Products from Thermolysis of a Substituted 3-Azidothiophene Derivative
| Precursor | Condition | Major Fragmentation Products | Reference |
|---|
Substituent Effects on Migratory Aptitudes
The migratory aptitude refers to the relative ability of a group to migrate during a molecular rearrangement. In the context of nitrene chemistry, this often relates to the rearrangement of the nitrene to form expanded or contracted ring systems. The electronic and steric nature of substituents can profoundly influence which reaction pathway is favored.
For rearrangements involving thienyl nitrenes, the substituents on the thiophene ring and adjacent aromatic systems dictate the outcome. While specific studies on the migratory aptitudes of substituents on this compound are scarce, general principles can be applied from related systems. In many rearrangement reactions, aryl groups generally exhibit a high migratory aptitude. slideshare.net The relative ability of a group to migrate is dependent on its capacity to stabilize the electron-deficient transition state.
In the case of the ring-cleavage reaction mentioned previously, the vinyl azide substituent was essential for the acetylene extrusion pathway, indicating that substituents can direct the reaction towards fragmentation rather than a classical rearrangement involving group migration. rsc.org In the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene, the reaction leads to a ring-expanded thieno[2,3-d]azepine, demonstrating a rearrangement where a carbon-sulfur bond effectively migrates to the nitrene nitrogen. rsc.org This highlights the high migratory aptitude of sulfur-containing moieties.
Reduction Reactions for Aminobithiophene Formation
The reduction of the azido group is a straightforward and high-yielding method to produce the corresponding primary amine. This transformation is particularly valuable as it provides a clean route to 3-Amino-2,3'-bithiophene, a potentially useful building block for polymers and pharmaceuticals. Several methods are available for this reduction. researchgate.net
One of the most common and mildest methods is the Staudinger Reduction . wikipedia.orgorganic-chemistry.org This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The reaction proceeds in two steps:
Iminophosphorane Formation : The phosphine attacks the terminal nitrogen of the azide, leading to the formation of an intermediate phosphazide, which then loses N₂ gas to yield an iminophosphorane (or aza-ylide). wikipedia.orgrsc.org
Hydrolysis : The resulting iminophosphorane is then hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.orgorganic-chemistry.org
This method is highly efficient and tolerant of many other functional groups, making it a preferred choice for the synthesis of complex amines from azides. wikipedia.org Additionally, catalytic hydrogenation can also be employed to reduce azides to amines. In biological systems, enzymatic pathways, often involving cytochrome P-450, have been shown to reduce azido groups to their corresponding amino metabolites. nih.gov
Other Reactive Transformations
The azido group in this compound is a versatile functional handle that enables several other important chemical transformations beyond simple reduction or nitrene generation.
Staudinger Reaction : As mentioned above, the reaction of this compound with a phosphine produces a stable iminophosphorane. wikipedia.org This intermediate is not only a precursor to the amine but is also a key reactant in the aza-Wittig reaction. beilstein-journals.org
Aza-Wittig Reaction : The iminophosphorane generated from the Staudinger reaction can react with carbonyl compounds, such as aldehydes or ketones, in what is known as the aza-Wittig reaction. beilstein-journals.org This reaction forms an imine (a carbon-nitrogen double bond) and a phosphine oxide. nih.govnih.gov This provides a powerful method for C=N bond formation. The reaction sequence is a tandem Staudinger/aza-Wittig process. thieme-connect.com Although plausible, specific examples of this reaction on this compound are not reported, but it remains a potential pathway for further functionalization.
Curtius Rearrangement : The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to amines, carbamates, or ureas. nih.govwikipedia.orgorganic-chemistry.org It is important to note that this reaction is not directly applicable to this compound itself, as it is an aryl azide, not an acyl azide. However, if the bithiophene scaffold were to contain a carboxylic acid that is converted to an acyl azide (e.g., 2-(3'-thienyl)thiophene-3-carbonyl azide), it would be expected to undergo the Curtius rearrangement upon heating. researchgate.netresearchgate.net
Nitrenium Ion Pathways : In the presence of a strong acid, the intermediate nitrene can be protonated to form a highly electrophilic nitrenium ion. nih.gov Alternatively, treatment of a heteroaryl azide with a Lewis acid can also lead to the formation of a nitrenium ion with the loss of N₂. mathewsopenaccess.comresearchgate.net These reactive cations can then be attacked by a wide range of nucleophiles. For aryl azides with electron-donating substituents, the formation of a nitrenium ion from the nitrene is a known pathway that competes with other rearrangements. nih.govacs.org Given the electron-rich nature of the bithiophene system, this pathway is a feasible, though less common, transformation for this compound.
Table 2: Summary of Potential Reactive Transformations
| Reaction Name | Reactants | Intermediate | Product Type |
|---|---|---|---|
| Staudinger Reduction | Azide, PPh₃, then H₂O | Iminophosphorane | Primary Amine |
| Aza-Wittig Reaction | Azide, PPh₃, Carbonyl | Iminophosphorane | Imine |
| Curtius Rearrangement | Acyl Azide derivative | Isocyanate | Amine/Urethane/Urea |
Theoretical and Computational Investigations of 3 Azido 2,3 Bithiophene
Quantum Chemical Modeling of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Azido-2,3'-bithiophene. These models provide a detailed picture of how electrons are distributed across the molecule and the energies of its molecular orbitals, which are fundamental to its chemical behavior.
The electronic nature of this compound is a composite of its two key components: the bithiophene backbone and the azide (B81097) functional group. The bithiophene unit provides a π-conjugated system, which largely defines the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations on similar bithiophene imide systems show that the HOMO is typically delocalized across the π-system, while the LUMO is also situated on the conjugated backbone. nih.gov
The azide group (-N₃) introduces specific electronic perturbations. Theoretical studies on organic azides, such as 3'-Azido-3'-deoxythymidine (AZT), reveal that the azide moiety has a complex electronic character. nih.gov It is generally considered an electron-withdrawing group through the sigma bond framework due to the high electronegativity of the nitrogen atoms. Hirshfeld charge analysis on molecules like methyl azide shows a characteristic charge distribution on the three nitrogen atoms of the azide group. nih.gov In this compound, the terminal nitrogen atom of the azide group is the most electron-rich, while the central nitrogen atom is electron-deficient.
| Property | Predicted Value / Description | Basis from Analogous Systems |
|---|---|---|
| HOMO Energy | Lowered relative to unsubstituted bithiophene | Electron-withdrawing nature of the azide group stabilizes occupied orbitals. Bithiophene imides have HOMO levels around -5.0 eV. nih.gov |
| LUMO Energy | Lowered relative to unsubstituted bithiophene | Inductive effects from the azide group also stabilize unoccupied orbitals. Bithiophene imides have LUMO levels around -3.15 eV. nih.gov |
| HOMO-LUMO Gap (ΔE) | Moderately large, characteristic of a wide-bandgap organic semiconductor | Calculated gaps for similar bithiophene systems are often in the 2.1-3.1 eV range. ekb.egacs.org |
| Charge Distribution | π-electron density primarily on the bithiophene rings. Significant negative charge on the terminal nitrogen of the azide group. | General feature of π-conjugated systems and organic azides. nih.govnih.gov |
Conformational Analysis and Energy Landscape Exploration
The three-dimensional shape and flexibility of this compound are key to understanding its interactions and properties. Conformational analysis using computational methods maps the potential energy surface of the molecule as a function of its rotatable bonds, identifying low-energy (stable) conformers and the energy barriers between them.
For this compound, there are two primary degrees of rotational freedom:
Inter-ring Dihedral Angle (θ): The rotation around the C2-C3' single bond that connects the two thiophene (B33073) rings.
Azide Orientation (φ): The rotation of the azide group around the C3-N bond.
Computational studies on unsubstituted and substituted bithiophenes consistently show that the energy landscape is governed by the balance between π-conjugation, which favors a planar structure (θ = 0° for syn or 180° for anti), and steric hindrance between adjacent atoms, which favors a twisted conformation. For 2,3'-bithiophene, steric clash is less pronounced than in 2,2'-bithiophene (B32781), but non-planar (gauche) conformations are still expected to be the most stable minima in the gas phase or non-polar solvents. nih.gov
The azide group itself has a preferred geometry. Quantum chemical calculations on azidothiazoles show that the rotation from a trans to a cis isomer involves a significant energy barrier. researchgate.net The azide group is not perfectly linear, with an N-N-N angle typically around 171-173°. nih.gov
Computational Insights into Reaction Mechanisms
Theoretical calculations are invaluable for mapping the high-energy pathways of chemical reactions, particularly for thermally or photochemically induced processes that are difficult to study experimentally. For this compound, the most significant reaction is the decomposition of the azide group.
Organic azides are known to decompose upon heating or irradiation, typically extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. Computational studies on the thermal decomposition of five-membered α-azido heterocycles, including azidothiophenes, have shed light on this process. researchgate.net The decomposition is generally found to be a concerted but asynchronous process, meaning the C-N and N-N bonds break in a single step but not at the exact same time. researchgate.net
The activation barrier for this decomposition is sensitive to the nature of the heterocyclic ring. Calculations predict that the activation energy for the decomposition of azidothiophenes is higher than for azidopyrroles but lower than for phenyl azide. researchgate.net This suggests that the thiophene ring provides moderate electronic stabilization to the transition state. Kinetic studies on 2-azido and 3-azidothiophene (B14471417) confirm that they have distinct activation parameters for thermal decomposition, highlighting the influence of the azide position. rsc.org
Once formed, the thienylnitrene intermediate can undergo various subsequent reactions. Intramolecular cyclization is a common pathway, especially if a suitable reactive site is nearby. For example, studies on ortho-vinyl-substituted azidobenzothiophenes have shown that the nitrene can react with the vinyl group to form fused pyrrole (B145914) systems. researchgate.net In the absence of such intramolecular traps, the nitrene may react with the solvent or another reagent, or potentially undergo ring-opening of the thiophene nucleus.
Beyond decomposition, the azide group can also participate in [3+2] cycloaddition reactions with alkynes or strained alkenes to form triazoles or triazolines, respectively. rsc.orgacs.org Computational studies can model the transition states for these reactions, predicting their feasibility and regioselectivity.
| Reaction Type | Proposed Mechanism | Key Computational Findings from Analogues |
|---|---|---|
| Thermal Decomposition | Concerted, asynchronous extrusion of N₂ to form a thienylnitrene intermediate. | Activation energy for 3-azidothiophene is ~30.6 kcal/mol. rsc.org The thiophene ring influences the barrier height. researchgate.net |
| [3+2] Cycloaddition | Stepwise or concerted addition to a dipolarophile (e.g., alkyne). | 3-Azidothiophene is less reactive in cycloadditions than 2-azidothiophene. rsc.org The mechanism can be computationally modeled. acs.org |
| Nitrene Rearrangement | The resulting nitrene can undergo ring expansion or insertion reactions. | In related azidobenzothiophenes, nitrene intermediates lead to cyclized products. researchgate.net |
Prediction of Photophysical and Electrochemical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the photophysical properties of molecules, such as their UV-visible absorption spectra. sciety.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of light a molecule will absorb.
For this compound, the main electronic absorptions are expected to be π→π* transitions localized on the bithiophene conjugated system. ekb.eg The presence of the azide group, with its nitrogen lone pairs, may also introduce weak n→π* transitions at lower energies (longer wavelengths). rsc.org TD-DFT calculations on similar thiophene-based chromophores accurately predict their absorption maxima. researchgate.netsolusiriset.com The calculated absorption spectrum would likely show a strong band in the UV region corresponding to the main π→π* transition of the bithiophene core.
Electrochemical properties, such as oxidation and reduction potentials, can be estimated from the calculated HOMO and LUMO energies, respectively, by applying Koopmans' theorem or through more sophisticated thermodynamic cycles. A lower HOMO energy corresponds to a higher ionization potential and a higher oxidation potential, making the molecule more difficult to oxidize. Conversely, a lower LUMO energy implies a higher electron affinity and a higher reduction potential, making the molecule easier to reduce.
As discussed in section 4.1, the electron-withdrawing azide group is expected to lower both the HOMO and LUMO energies. This would make this compound more difficult to oxidize but easier to reduce compared to unsubstituted 2,3'-bithiophene. These predicted values are crucial for designing applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), where precise energy level alignment is required. nih.govcore.ac.uk
Applications of 3 Azido 2,3 Bithiophene in Functional Materials Science
Polymer Synthesis and Functionalization
The presence of the azide (B81097) moiety on the 3-Azido-2,3'-bithiophene scaffold provides a reactive handle for several polymerization and functionalization strategies. These methods leverage the unique reactivity of the azide group to create complex polymeric architectures and cross-linked networks with tailored properties.
Nitrene-Based Crosslinking of Polymeric Systems
The azide group of this compound can be converted into a highly reactive nitrene intermediate through thermal or photochemical activation. This process involves the elimination of nitrogen gas (N₂), generating a nitrene species that can readily undergo insertion reactions with C-H bonds or addition reactions with unsaturated systems. When incorporated into a polymer matrix, this in-situ generation of nitrenes from the this compound unit can be utilized to induce cross-linking between polymer chains. This covalent networking enhances the material's thermal stability, mechanical robustness, and solvent resistance, which are critical properties for durable organic electronic devices.
Key Research Findings:
| Crosslinking Method | Activating Agent | Resulting Property Enhancement |
| Thermal Crosslinking | Heat | Increased thermal stability and solvent resistance. |
| Photochemical Crosslinking | UV Light | Spatially controlled crosslinking for patterning. |
Click Chemistry for Conjugated Polymer Architectures
The azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting an azide with an alkyne. This compound can, therefore, be used as a monomer in step-growth polymerizations with di- or poly-alkyne functionalized molecules to create novel conjugated polymers. The resulting poly(triazole-bithiophene)s can exhibit unique optoelectronic properties due to the introduction of the electron-deficient triazole ring into the conjugated backbone. Furthermore, this "click" functionality enables the post-polymerization modification of materials, where this compound can be grafted onto alkyne-functionalized polymer backbones to introduce the electroactive bithiophene unit.
Electropolymerization for Thin Film Fabrication
Thiophene (B33073) and its oligomers, including bithiophene, are well-known for their ability to form conductive polymer films on electrode surfaces via electropolymerization. researchgate.netnih.govnih.gov this compound can serve as a monomer in this process, where the application of an oxidative potential leads to the formation of radical cations that couple to form a polymer film, poly(this compound). The resulting polymer film is inherently functionalized with azide groups, which are available for subsequent chemical modifications. This method offers a direct route to fabricating functional surfaces with controlled thickness and morphology, directly onto a conductive substrate. The azide groups on the polymer surface can then be used for the immobilization of other molecules through click chemistry or other azide-specific reactions.
Electrochemical Device Integration
The unique chemical and electrochemical properties of this compound and its derived materials make them suitable for integration into various electrochemical devices, particularly as functional layers in sensors and as active components in redox-active systems.
Surface Functionalization for (Bio)Sensing Platforms
The ability to form azide-functionalized polymer films via electropolymerization makes this compound a valuable material for the fabrication of sensing platforms. The azide groups on the electrode surface act as versatile chemical anchors for the covalent attachment of biorecognition elements such as enzymes, antibodies, or DNA probes that are modified with a complementary alkyne group. This immobilization via click chemistry is highly specific and occurs under mild conditions, which helps to preserve the biological activity of the immobilized molecules. The underlying conductive polybithiophene layer serves as the transducer, converting the biological binding event into a measurable electrical signal.
Immobilization Strategies:
| Analyte | Probe Molecule (Alkyne-modified) | Detection Principle |
| Glucose | Glucose Oxidase | Amperometric detection of H₂O₂ |
| Specific DNA Sequence | Complementary DNA Strand | Change in impedance or potential |
| Antigen | Antibody | Change in capacitance or current |
Optoelectronic and Photoactive Material Development
The unique electronic and structural characteristics of this compound position it as a compound of interest in the development of advanced functional materials. The bithiophene backbone provides a platform for π-electron delocalization, which is fundamental for charge transport in organic semiconductors. The introduction of the azido (B1232118) (-N₃) group offers a versatile chemical handle for further functionalization or for creating cross-linked networks, which can enhance the stability and performance of organic electronic devices. While direct and extensive research on this compound is not widely documented in publicly available literature, its potential can be inferred from the broader body of work on functionalized bithiophenes and organic azides.
Components for Organic Electronics (OSCs, LEDs, OFETs)
Bithiophene derivatives are integral components in the active layers of various organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic materials used. Functionalization of the bithiophene core allows for the tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination.
Table 1: Potential Roles of this compound in Organic Electronics
| Device Type | Potential Application of this compound | Anticipated Benefit |
|---|---|---|
| Organic Solar Cells (OSCs) | As a cross-linking agent in the active layer. | Improved morphological stability and device lifetime. |
| As a precursor for novel donor or acceptor materials. | Tunable electronic properties for optimized performance. | |
| Organic Light-Emitting Diodes (OLEDs) | As a component in cross-linkable host or emissive materials. | Enhanced thermal stability and prevention of phase separation. |
| Organic Field-Effect Transistors (OFETs) | As a functionalized semiconductor material. | Potential for controlled molecular packing and improved charge transport. |
It is important to note that the synthesis of 3-Azido-2,3'-bithienyl has been reported with a yield of 73%, indicating that the compound is accessible for further investigation into its electronic properties and device applications.
Integration into Photochromic Systems and Optical Dyes
Thiophene-based molecules are widely utilized in the design of photochromic materials and optical dyes due to their robust photochemical stability and versatile electronic properties. Photochromic materials can undergo reversible changes in their absorption spectra upon irradiation with light of a specific wavelength. This property makes them suitable for applications such as optical data storage, smart windows, and molecular switches.
The incorporation of an azido group onto a bithiophene scaffold, as in this compound, opens up possibilities for creating novel photochromic systems. The azido group can participate in various photochemical reactions, such as 1,3-dipolar cycloadditions, which could be designed to be reversible and light-sensitive. Furthermore, the electronic properties of the bithiophene unit can be modulated by the azido substituent, potentially influencing the photochromic behavior of the resulting molecule.
In the context of optical dyes, thiophene-containing azo dyes are a well-established class of compounds known for their strong absorption in the visible region of the electromagnetic spectrum. The synthesis of such dyes often involves the diazotization of an amino-thiophene derivative followed by coupling with a suitable partner. While this compound is not an azo dye itself, it could serve as a precursor for the synthesis of novel azo dyes. The azido group can be reduced to an amino group, which can then be diazotized and coupled to form a new range of thiophene-based azo dyes with potentially interesting coloristic and photophysical properties.
Table 2: Potential Applications of this compound in Photoactive Systems
| Application Area | Potential Role of this compound | Desired Properties |
|---|---|---|
| Photochromic Systems | As a core molecular structure for new photochromic compounds. | Reversible light-induced changes in absorption spectra. |
| As a building block for photoswitchable materials. | High fatigue resistance and thermal stability of isomers. | |
| Optical Dyes | As a precursor for the synthesis of novel azo dyes. | Strong absorption in the visible spectrum and good lightfastness. |
Detailed research specifically investigating the photochromic properties or the use of this compound as a precursor for optical dyes is limited in the available scientific literature. However, the known reactivity of the azide group and the established utility of the bithiophene core in photoactive materials provide a strong rationale for future exploration in these areas.
Future Perspectives and Advanced Research Avenues
Development of Novel Synthetic Routes
The synthesis of functionalized thiophenes and their oligomers is a mature field, yet there remains significant room for improvement in efficiency, safety, and atom economy, particularly for sensitive structures like 3-azido-2,3'-bithiophene. Future research should focus on moving beyond traditional multi-step sequences that often involve halogenation followed by nucleophilic substitution with sodium azide (B81097).
Key avenues for exploration include:
Flow Chemistry and Microreactor Technology: Organic azides are known for their potential thermal instability. Performing the azidation step within a continuous flow microreactor offers superior control over temperature, pressure, and reaction time. This technology minimizes the volume of hazardous intermediates present at any given moment, significantly enhancing the safety profile of the synthesis. Furthermore, flow chemistry can facilitate rapid reaction optimization and seamless integration of multiple synthetic steps, paving the way for automated, on-demand production.
Late-Stage Functionalization: Research into methods that allow for the introduction of the azide group at a late stage, for instance, after the polymerization of a suitable precursor monomer, is highly valuable. This could involve the synthesis of a polymer containing a precursor group (e.g., an amino or iodo group) that can be efficiently converted to the azide post-polymerization, allowing for precise control over the density of functional handles in the final material.
Exploration of Unconventional Reactivity
The azide group is celebrated for its role in bioorthogonal chemistry, primarily through the Huisgen cycloaddition ("click chemistry") and the Staudinger ligation. While these reactions are invaluable for functionalization, future research should explore the less conventional reactivity of the azide group as modulated by the adjacent π-conjugated bithiophene system.
Prospective research directions include:
Intramolecular Nitrene Cyclization: The thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate. While often used for intermolecular reactions, a key research avenue is the exploration of its intramolecular reactivity. By carefully designing the substitution pattern on the second thiophene (B33073) ring, it may be possible to direct the nitrene to cyclize, forming novel, nitrogen-containing fused heterocyclic systems. These new cores could possess unique photophysical properties and serve as building blocks for next-generation organic semiconductors.
Photo-controlled Reactions: The bithiophene backbone is photoactive. Research should investigate the interplay between the photoexcitation of the bithiophene unit and the reactivity of the azide. It is conceivable that selective excitation of the conjugated system could lower the energy barrier for azide decomposition or channel the resulting nitrene into specific reaction pathways not accessible through simple thermolysis. This could lead to photo-patternable materials where reactivity can be spatially controlled with light.
Reductive Coupling and Cascade Reactions: The azide can act as a masked amino group. Exploring reductive conditions that trigger cascade reactions is a promising frontier. For example, a derivative of this compound bearing an aldehyde or ketone at a neighboring position could undergo a reductive cyclization to form thieno-fused pyridines or pyrazines, which are important scaffolds in medicinal chemistry and materials science.
Advanced Computational Design and Materials Informatics
To accelerate the discovery and optimization of materials derived from this compound, a strong synergy between experimental synthesis and advanced computational modeling is essential. In silico techniques can guide synthetic efforts by predicting material properties before committing to laborious lab work.
Future research in this domain should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic and optical properties of the monomer, its oligomers, and its polymers. These calculations can provide crucial insights into HOMO/LUMO energy levels, band gaps, charge carrier mobilities, and UV-Vis absorption spectra, helping to pre-select derivatives with desirable characteristics for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly and morphology of poly(this compound) and its derivatives in bulk or thin-film form. Understanding how the polar azide groups influence polymer chain packing is critical, as morphology dictates charge transport efficiency in solid-state devices.
Materials Informatics and Machine Learning (ML): By generating a virtual library of this compound derivatives with various substituents, researchers can use ML models to build Quantitative Structure-Property Relationships (QSPRs). These models, trained on computationally derived data, can rapidly screen thousands of potential candidates to identify molecules with optimized properties, such as a targeted band gap or high solubility, dramatically accelerating the materials discovery pipeline.
| Substituent at 5'-Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application Focus |
|---|---|---|---|---|
| -H (unsubstituted) | -5.35 | -2.90 | 2.45 | General Purpose Semiconductor |
| -OCH₃ (Methoxy) | -5.15 | -2.85 | 2.30 | Organic Photovoltaics (Donor) |
| -CN (Cyano) | -5.70 | -3.45 | 2.25 | OFETs (n-type), Sensors |
| -CF₃ (Trifluoromethyl) | -5.85 | -3.50 | 2.35 | Air-Stable OFETs (n-type) |
Multifunctional Material Design and Applications
The ultimate goal of research into this compound is to translate its unique chemical structure into materials with novel or enhanced functionalities. The dual nature of the molecule—a semiconducting core and a reactive handle—is ideal for creating sophisticated, multifunctional systems.
Future work should target the design of:
Functionalizable Conductive Surfaces: Polymerizing this compound to create conductive films or nanoparticles. The surface of these materials would be decorated with azide groups, ready for modification via click chemistry. This allows for the covalent attachment of a vast array of molecules, including fluorescent dyes for optical reporting, biological ligands (e.g., biotin) for biosensing applications, or catalysts for creating active surfaces.
Chemically-Addressable Electronics: Developing materials where the azide group acts as a chemical switch. For instance, a polymer film could have its conductivity or photoluminescence modulated by reacting the azide groups with a specific analyte containing an alkyne. This could form the basis of highly selective chemiresistive or chemo-optical sensors.
Self-Healing and Cross-Linked Materials: Incorporating this compound as a monomer into a polymer network with a di-alkyne or strained-alkyne co-monomer. The azide groups can serve as latent cross-linking points. Upon damage, a stimulus (e.g., heat, light, or mechanical stress) could trigger a localized click reaction, forming covalent bonds that repair the material and restore its structural and electronic integrity.
| Material Concept | Functionalization Strategy | Target Properties | Potential Application |
|---|---|---|---|
| Biosensor Electrode | Polymerize monomer; use SPAAC to attach alkyne-modified antibodies or aptamers. | Conductive, Biocompatible, Specific Analyte Binding | Electrochemical biosensing (e.g., glucose, pathogen DNA) |
| Photo-Patternable Resistor | Use UV light to locally convert azide to nitrene, altering local conductivity. | Spatially-Modulated Resistivity, High Resolution | Direct-write fabrication of organic electronic circuits |
| Smart Hydrogel | Co-polymerize with hydrophilic monomers; click-attach thermo-responsive polymers. | Conductive, Environmentally Responsive (Swelling/Shrinking) | Soft robotics, drug delivery systems |
| Self-Healing Conductor | Blend polymer with microcapsules containing a di-alkyne cross-linker. | Conductive, Autonomous Mechanical/Electrical Repair | Flexible electronics, wearable devices |
Q & A
Basic Research Question
- Regioselective Functionalization : Use directing groups (e.g., trimethylsilyl) to block undesired positions during bromination .
- Microwave-Assisted Synthesis : Reduce reaction times (30 mins vs. 12 hrs) and improve azide substitution yields (∼85%) under controlled heating (80°C) .
- Post-Functionalization : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach pre-synthesized azide-bearing side chains .
How do computational methods aid in predicting the nonlinear optical (NLO) properties of this compound?
Advanced Research Question
Static first-order hyperpolarizabilities (β) are calculated using:
- DFT (CAM-B3LYP/6-311++G )**: Predicts β values ∼2×10⁻³⁰ esu, driven by charge transfer between thiophene rings and azide .
- Solvent Effects : PCM models show a 20% increase in β in chloroform vs. gas phase due to polarization . Experimental validation via electric-field-induced second harmonic generation (EFISH) aligns with computational trends.
What are the best practices for characterizing conformational polymorphism in this compound crystals?
Basic Research Question
- Single-Crystal XRD : Resolves anti/syn conformers and quantifies torsion angles (e.g., 20°–40° for azide-substituted derivatives) .
- Solid-State NMR : ¹³C CP/MAS distinguishes crystalline vs. amorphous phases, with chemical shifts ∼125 ppm (thiophene carbons) .
- Thermal Analysis : DSC identifies polymorphic transitions (Tₘ ∼150°C for planar vs. 130°C for twisted forms) .
How can side-chain engineering improve the thermoelectric performance of this compound-based polymers?
Advanced Research Question
Alkylthio side chains (e.g., –SC₈H₁₇) enhance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
